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Compound of Interest

Compound Name: 2(3H)-Benzofuranone, hexahydro-

Cat. No.: B1619639

Synonym: 2-Oxabicyclo[4.4.0]decan-3-one Molecular Formula: CsH1202 Molecular Weight:
140.18 g/mol

This technical guide provides a summary of the expected spectroscopic data for
Cyclohexaneacetic acid, 2-hydroxy-, y-lactone. Direct experimental data for this specific
compound is not extensively available in public spectroscopic databases. Therefore, this
document combines data from structurally related compounds and general principles of
spectroscopic analysis for y-lactones fused to a cyclohexane ring.

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for
Cyclohexaneacetic acid, 2-hydroxy-, y-lactone and its close analogs.

Table 1: Infrared (IR) Spectroscopy Data
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Functional Group

Expected Absorption

(cm™)

Notes

C=0 (y-lactone)

1770 - 1750

The five-membered lactone
ring strain typically increases
the carbonyl stretching
frequency compared to acyclic

esters.

C-O (ester)

1250 - 1150

Strong C-O stretching
absorption is characteristic of

esters and lactones.

C-H (alkane)

2960 - 2850

Stretching vibrations for the
cyclohexane and lactone ring

methylene groups.

Table 2: 1H NMR Spectroscopy Data

Predicted chemical shifts (ppm) are based on the analysis of similar structures.
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Predicted .
) . L Coupling
Proton Chemical Shift  Multiplicity Notes
Constants (Hz)
(ppm)
) Protons on the
H adjacent to
3.9-43 m - carbon alpha to
lactone oxygen ]
the ring oxygen.
Protons on the
H alpha to carbon alpha to
22-26 m -
carbonyl the carbonyl
group.
A complex
multiplet region
Cyclohexane for the methylene
12-20 m -

protons

protons of the
cyclohexane

ring.

Table 3: 13C NMR Spectroscopy Data

Predicted chemical shifts (ppm) are based on the analysis of similar structures.

Predicted Chemical Shift

Carbon Notes
(ppm)

The carbonyl carbon of the
C=0 (lactone carbonyl) 175 - 180

lactone.

The carbon atom attached to
C-0O (lactone) 75 -85 ]

the ring oxygen.

The carbon atom alpha to the
C alpha to carbonyl 30-40

carbonyl group.

Methylene carbons of the
Cyclohexane carbons 20-35

cyclohexane ring.
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Table 4: Mass Spectrometry Data

lon miz Notes
[M]*+ 140 Molecular ion peak.

Loss of carbon monoxide from
[M-COJ* 112

the lactone.

Loss of water, although less
[M-H20]* 122 _

common for the molecular ion.

Loss of ethylene oxide
[M-C2H40O]* 96

fragment.

Complex fragmentation pattern
Further fragments various arising from the cyclohexane

ring.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Infrared (IR) Spectroscopy

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
e Sample Preparation:

o Neat Liquid: If the sample is a liquid, a thin film can be prepared between two potassium
bromide (KBr) or sodium chloride (NaCl) plates.

o Solid: If the sample is a solid, it can be prepared as a KBr pellet. A small amount of the
sample is ground with dry KBr powder and pressed into a transparent disk. Alternatively, a
solution can be prepared in a suitable solvent (e.g., chloroform, carbon tetrachloride) and
the spectrum recorded in a liquid cell.

» Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm~*. A background
spectrum of the empty sample holder (or pure solvent) is recorded and subtracted from the
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sample spectrum.

e Analysis: The positions and intensities of the absorption bands are correlated with the
functional groups present in the molecule.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
 Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for *H NMR) is used.
e Sample Preparation:

o Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent
(e.g., CDCls3, DMSO-ds).

o A small amount of a reference standard, such as tetramethylsilane (TMS), is added (often
already present in the solvent).

o The solution is transferred to a 5 mm NMR tube.
e 1H NMR Data Acquisition:
o The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.

o A standard one-pulse experiment is performed. Key parameters include the spectral width,
acquisition time, and relaxation delay.

o The resulting Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.
e 13C NMR Data Acquisition:

o A proton-decoupled experiment is typically performed to simplify the spectrum to single
lines for each carbon.

o Longer acquisition times or a greater number of scans are usually required due to the
lower natural abundance of 3C.

e Analysis: Chemical shifts, signal integrations, and coupling patterns are analyzed to
determine the structure of the molecule.
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2.3 Mass Spectrometry (MS)

¢ Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or
liquid chromatograph (LC-MS) for sample introduction and separation.

¢ lonization Method:

o Electron lonization (El): A high-energy electron beam is used to ionize the sample, often
leading to extensive fragmentation. This is useful for structural elucidation.

o Electrospray lonization (ESI): A soft ionization technique often used with LC-MS, which
typically results in less fragmentation and a prominent molecular ion peak.

e Sample Preparation:

o GC-MS: The sample is dissolved in a volatile solvent (e.g., dichloromethane, hexane) at a

low concentration (e.g., 1 mg/mL).

o LC-MS: The sample is dissolved in a solvent compatible with the mobile phase (e.qg.,

methanol, acetonitrile, water).

o Data Acquisition: The mass spectrometer is scanned over a specific mass-to-charge (m/z)
range to detect the molecular ion and fragment ions.

e Analysis: The mass of the molecular ion is used to determine the molecular weight. The
fragmentation pattern provides information about the structure of the molecule.

Visualizations

Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of a chemical compound.

¢ To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of
Cyclohexaneacetic acid, 2-hydroxy-, y-lactone]. BenchChem, [2025]. [Online PDF]. Available
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at: [https://www.benchchem.com/product/b1619639#spectroscopic-data-for-
cyclohexaneacetic-acid-2-hydroxy-gamma-lactone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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